molecular formula C9H7NO B015868 Benzoylacetonitrile CAS No. 614-16-4

Benzoylacetonitrile

Cat. No. B015868
M. Wt: 145.16 g/mol
InChI Key: ZJRCIQAMTAINCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429609B2

Procedure details

2.9 g of α-cyanoacetophenone and 3.9 g of benzyl hydrazine dihydrochloride were suspended in 50 mL of ethanol. The reaction solution was added with 6.0 ml of triethylamine at room temperature, and heated under reflux for 4 hours. The solvent was evaporated, and the residue was added with water, extracted with ethyl acetate, and dried over anhydrous sodium sulfate. After distilling off the solvent, the residue was purified and separated by silica gel column chromatography (ethyl acetate:n-hexane=1:4), to afford 4.1 g of the title compound as a yellow needle powder.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
benzyl hydrazine dihydrochloride
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O)#[N:2].Cl.Cl.[CH2:14]([NH:21][NH2:22])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(N(CC)CC)C>C(O)C>[CH2:14]([N:21]1[C:1]([NH2:2])=[CH:3][C:4]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[N:22]1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
C(#N)CC(=O)C1=CC=CC=C1
Step Two
Name
benzyl hydrazine dihydrochloride
Quantity
3.9 g
Type
reactant
Smiles
Cl.Cl.C(C1=CC=CC=C1)NN
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was added with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified
CUSTOM
Type
CUSTOM
Details
separated by silica gel column chromatography (ethyl acetate:n-hexane=1:4)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C=C1N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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